Thiazolylalanine

説明

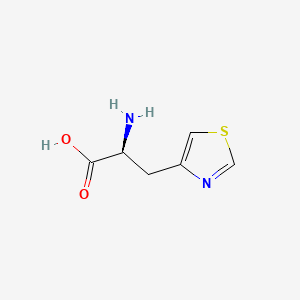

Thiazolylalanine is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Thiazolylalanine, specifically L-4-thiazolylalanine (commonly referred to as Protinol), is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities, particularly in dermatological applications. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

L-4-thiazolylalanine is recognized for its role in stimulating dermal protein production, making it a promising candidate in anti-aging skincare formulations. Its mechanism involves enhancing collagen synthesis and improving skin barrier function, which are critical for maintaining skin integrity and appearance.

This compound influences several biological processes:

- Stimulation of Dermal Proteins : It promotes the production of hyaluronic acid (HA) and pro-collagen I by fibroblasts, key components in maintaining skin hydration and elasticity.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by downregulating inflammatory gene expression.

- Antioxidant Activity : It reduces oxidative stress by decreasing reactive oxygen species (ROS) levels in skin cells.

Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

1. In Vitro Studies

In vitro experiments utilizing 3D human skin models demonstrated significant changes in dermal matrix composition after treatment with L-4-thiazolylalanine. Key findings include:

- Increased HA and Pro-Collagen I Production : Treatment with 0.3% L-4-thiazolylalanine resulted in a marked increase in these proteins compared to control groups .

- Reduced Expression of Inflammatory Markers : Gene expression analysis showed a decrease in markers associated with inflammation .

2. Clinical Evaluations

A clinical study involving 28 women aged 46-66 assessed the effects of L-4-thiazolylalanine on skin aging parameters. The results indicated:

- Improved Skin Texture : Participants reported firmer and smoother skin after 28 days of treatment, with no adverse side effects such as redness or irritation .

- Enhanced Epidermal Thickness : Skin biopsies revealed increased epidermal thickness and collagen remodeling compared to baseline formulations .

Case Study 1: Anti-Aging Efficacy

A double-blind clinical trial evaluated the anti-aging properties of L-4-thiazolylalanine against retinol. The study found that while both compounds improved skin appearance, L-4-thiazolylalanine provided similar benefits with fewer side effects, making it a suitable alternative for sensitive skin types .

Case Study 2: Skin Barrier Strength

Research focused on the skin barrier properties demonstrated that L-4-thiazolylalanine significantly improved transepithelial electrical resistance (TEER) values, indicating enhanced barrier integrity. This was corroborated by clinical observations showing reduced erythema and desquamation following treatment .

Data Table: Comparative Efficacy of this compound vs. Retinol

| Parameter | L-4-Thiazolylalanine | Retinol |

|---|---|---|

| Epidermal Thickness Increase | Significant | Moderate |

| Collagen Production | High | Moderate |

| Inflammatory Marker Reduction | High | Low |

| Side Effects | None | Mild (redness) |

特性

IUPAC Name |

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CS1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152461 | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119433-80-6 | |

| Record name | Thiazolylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOLYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。